PECTENOTOXIN

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

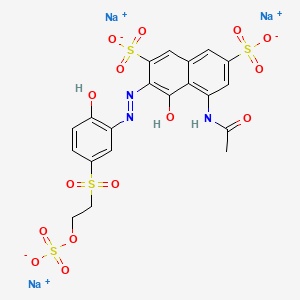

Pectenotoxins (PTXs) are a group of lipophilic algal toxins . They are produced by Dinophysis spp., along with okadaic acid, dinophysistoxin 1, and dinophysistoxin 2 . PTXs have been detected in microalgae and bivalve molluscs in Australia, Japan, New Zealand, Ireland, Norway, and Portugal .

Synthesis Analysis

The synthesis of PTX-2 has been described in several studies. A synthesis of the bicyclic GH-system, and the design and synthesis of a PTX2-analogue, is presented . The synthesis of the CDE ring fragment of pectenotoxin-4 utilized two key steps to make the complex bicyclic ketal unit: (i) a rhodium-catalysed vinyl group 1,4-addition as the major C–C bond forming step; (ii) a stereoselective Sharpless Asymmetric Dihydroxylation (SAD) of the resulting 1,1-disubstituted homoallylic alcohol .

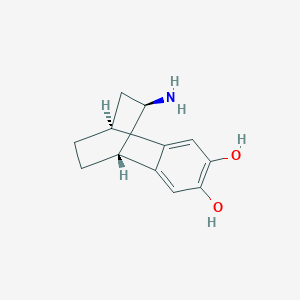

Molecular Structure Analysis

PTXs are a group of marine biotoxins whose structure is based on polyether lactones . The structure of PTX-3, a new constituent of diarrhetic shellfish toxins, has been reported .

Chemical Reactions Analysis

PTX-2 hydroxylation occurred with both rat and human S9 fractions . The synthesis of the CDE ring fragment of pectenotoxin-4 utilized two key steps to make the complex bicyclic ketal unit: (i) a rhodium-catalysed vinyl group 1,4-addition as the major C–C bond forming step; (ii) a stereoselective Sharpless Asymmetric Dihydroxylation (SAD) of the resulting 1,1-disubstituted homoallylic alcohol .

Physical And Chemical Properties Analysis

PTXs are lipophilic toxins found in dinoflagellates Dinophysis fortii, D. acuta, D. acuminata, D. caudata, and D. norvegica . PTXs are heat stable, but they are easily destroyed under strong basic conditions such as used for hydrolysis of acyl esters of the okadaic acid (OA)-group toxins. PTX-group toxins are also labile under acidic conditions .

作用機序

PTX-2 has been shown to possess affinity to G-actin, binding to a unique site with respect to other known marine-derived actin-targeting agents, and capping the barbed end without filament severing properties . PTX-2 formed a 1:1 complex with actin and engaged a novel site between subdomains 1 and 3 .

将来の方向性

PTX-2 is an exceedingly scarce marine-derived natural product that has become a target of interest for many chemical synthesis laboratories across the globe due to its potentially valuable anticancer activity and its daunting molecular structure . More attention should be paid to possible drug–drug interactions with phycotoxins, especially as shellfish can accumulate several phycotoxins as well as other kinds of contaminants .

特性

CAS番号 |

119166-88-0 |

|---|---|

製品名 |

PECTENOTOXIN |

分子式 |

C47H70O14 |

分子量 |

859.056 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]pentanamide](/img/structure/B1142332.png)

![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)

![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)